molecular formula C5H6O2 B1619340 2-Cyclopropyl-2-oxoacetaldehyde CAS No. 5617-85-6

2-Cyclopropyl-2-oxoacetaldehyde

Cat. No.: B1619340
CAS No.: 5617-85-6
M. Wt: 98.1 g/mol
InChI Key: PHGZFKPNFFEOIR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-oxoacetaldehyde is an organic compound with the molecular formula C₅H₆O₂ and a molecular weight of 98.10 g/mol It is characterized by the presence of a cyclopropyl group attached to an oxoacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-oxoacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylcarbinol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde . Another approach involves the use of cyclopropylmethyl bromide and subsequent oxidation to form the oxoacetaldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-oxoacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, PCC

    Reduction: NaBH₄, LiAlH₄

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with substituted functional groups

Properties

IUPAC Name

2-cyclopropyl-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-3-5(7)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGZFKPNFFEOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204703
Record name Cyclopropaneglyoxylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-85-6
Record name Cyclopropaneglyoxylaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropaneglyoxylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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